Ethyl 1-Methyl-1H-imidazole-5-carboxylate

Descripción general

Descripción

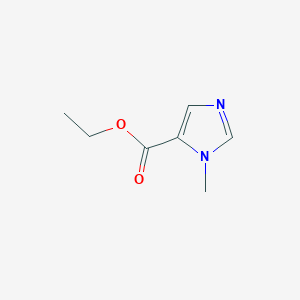

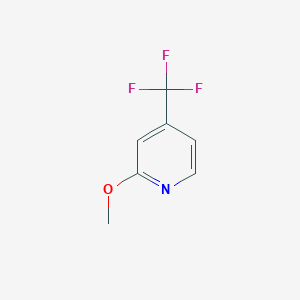

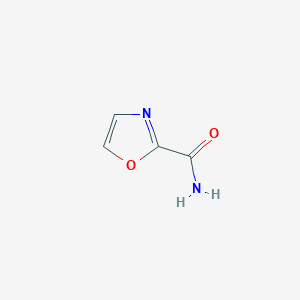

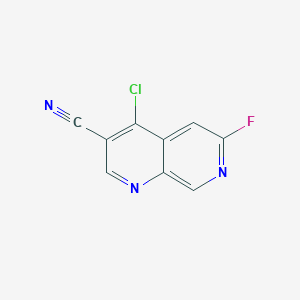

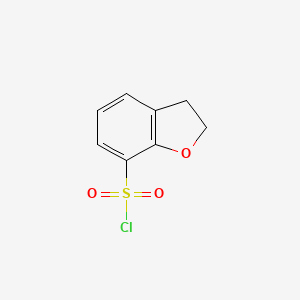

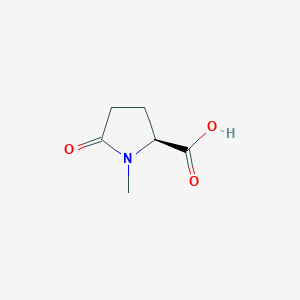

Ethyl 1-Methyl-1H-imidazole-5-carboxylate is a type of imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives like Ethyl 1-Methyl-1H-imidazole-5-carboxylate can be achieved through several methods. One of the main methods is acid-catalysed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Aplicaciones Científicas De Investigación

1. Catalysis and Organic Synthesis

Specific Scientific Field

Organic chemistry and catalysis.

Summary of Application

Ethyl 1-Methylimidazole-5-Carboxylate is commonly used as a ligand in transition metal-catalyzed reactions. It acts as a coordinating agent, facilitating the activation of metal centers and promoting various organic transformations. Researchers employ this compound to enhance reaction rates, selectivity, and yield in processes such as cross-coupling reactions, C-H functionalization, and asymmetric synthesis.

Experimental Procedures

Researchers typically prepare the ligand by reacting 1-methylimidazole with ethyl chloroformate. The resulting Ethyl 1-Methylimidazole-5-Carboxylate can then be used in conjunction with metal catalysts (e.g., palladium, copper, or nickel) in various reactions. Reaction conditions, solvent choice, and ligand-to-metal ratios are critical parameters that influence the outcome.

Results and Outcomes

Studies have demonstrated improved catalytic efficiency and regioselectivity when using Ethyl 1-Methylimidazole-5-Carboxylate as a ligand. Researchers have reported successful transformations of aryl halides, alkenes, and alkynes into valuable organic products. Quantitative data on reaction yields, turnover numbers, and selectivity enhancements are available in the literature .

2. Ionic Liquids and Green Solvents

Specific Scientific Field

Materials chemistry and sustainable chemistry.

Summary of Application

Ethyl 1-Methylimidazole-5-Carboxylate is a precursor for the synthesis of ionic liquids (ILs). ILs are environmentally friendly solvents with unique properties, such as low volatility, high thermal stability, and tunable polarity. Researchers use these solvents in various applications, including catalysis, extraction, and electrochemistry.

Experimental Procedures

To prepare ILs, Ethyl 1-Methylimidazole-5-Carboxylate is reacted with appropriate counterions (e.g., chloride, acetate, or hexafluorophosphate). The resulting ILs exhibit diverse properties based on the choice of counterion and alkyl substituents. Researchers optimize the synthesis conditions to achieve desired solubility, viscosity, and thermal behavior.

Results and Outcomes

ILs derived from Ethyl 1-Methylimidazole-5-Carboxylate have been successfully employed as green solvents in various chemical processes. Their use reduces environmental impact and enhances reaction efficiency. Researchers have reported applications in biomass conversion, metal recovery, and CO2 capture .

Direcciones Futuras

Based on the deepening understanding of molecular targets and actions, new imidazole derivatives are being investigated as potentially improved sedative-hypnotics or for use as highly selective inhibitors of adrenal steroid synthesis . This suggests that Ethyl 1-Methyl-1H-imidazole-5-carboxylate and similar compounds may have potential for future research and development.

Propiedades

IUPAC Name |

ethyl 3-methylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-5-9(6)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPYAGWNEMVIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596432 | |

| Record name | Ethyl 1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-Methyl-1H-imidazole-5-carboxylate | |

CAS RN |

66787-70-0 | |

| Record name | Ethyl 1-methyl-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66787-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)